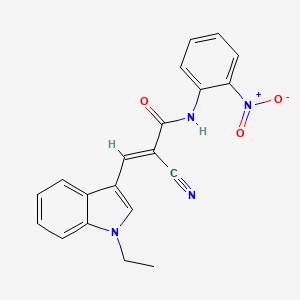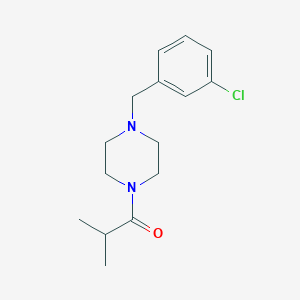![molecular formula C20H19N3O4 B4755090 4-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4755090.png)
4-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxadiazole compounds involves refluxing 1,3,4-oxadiazole-2-thiol with appropriate morpholine hydrochlorides or other reagents, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. For instance, compounds with similar structures have been synthesized and characterized, providing a foundation for understanding the synthesis routes of such complex molecules (Mamatha S.V et al., 2019).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the molecular structure of such compounds. The crystal structure of related compounds reveals their geometric configurations and the angles between different groups, which are critical for understanding the compound's chemical behavior (Duan et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including biological activities such as antibacterial, antioxidant, and anti-TB activities. For example, specific synthesized compounds have shown remarkable anti-TB activity and superior anti-microbial activity, highlighting their potential in medical research (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are analyzed through various techniques. The physical properties are crucial for understanding the compound's stability, solubility, and reactivity under different conditions. However, specific data on 4-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine's physical properties require further research.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing chemical transformations, are essential for both theoretical and applied chemistry. The chemical properties of oxadiazole derivatives suggest a high degree of reactivity and potential for modification, which could be relevant for developing new compounds with desired biological activities (Mamatha S.V et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective and anti-depressant activities, suggesting potential targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Based on the reported activities of similar compounds, it may interact with its targets, leading to changes in cellular processes that result in its therapeutic effects .
Biochemical Pathways
Given the reported anti-infective and anti-depressant activities of similar compounds, it may influence pathways related to these biological processes.
Result of Action
Based on the reported activities of similar compounds, it may lead to changes in cellular processes that result in its therapeutic effects .
Propriétés
IUPAC Name |
[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-15-8-6-14(7-9-15)18-21-19(27-22-18)16-4-2-3-5-17(16)20(24)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHDHZPPJRZSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)

![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)
![2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4755038.png)

![1-(4-fluorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4755055.png)
![(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4755059.png)
![N-(5-bromo-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4755076.png)
![methyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4755077.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,5-dichloro-2-pyridinyl)acetamide](/img/structure/B4755084.png)
![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4755100.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4755107.png)